molecular formula C10H8BrFN2 B13890487 7-bromo-3-fluoro-N-methyl-2-Quinolinamine

7-bromo-3-fluoro-N-methyl-2-Quinolinamine

Cat. No.: B13890487
M. Wt: 255.09 g/mol
InChI Key: RKURMXUOZDPCTE-UHFFFAOYSA-N
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Description

7-bromo-3-fluoro-N-methyl-2-Quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-fluoro-N-methyl-2-Quinolinamine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of quinoline derivatives. The methylation of the amine group is achieved using methylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-fluoro-N-methyl-2-Quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-bromo-3-fluoro-N-methyl-2-Quinolinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-fluoro-N-methyl-2-Quinolinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-fluoro-2-quinolinamine
  • 3-fluoro-N-methyl-2-quinolinamine
  • 7-bromo-N-methyl-2-quinolinamine

Uniqueness

7-bromo-3-fluoro-N-methyl-2-Quinolinamine is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

7-bromo-3-fluoro-N-methylquinolin-2-amine

InChI

InChI=1S/C10H8BrFN2/c1-13-10-8(12)4-6-2-3-7(11)5-9(6)14-10/h2-5H,1H3,(H,13,14)

InChI Key

RKURMXUOZDPCTE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C=CC(=CC2=N1)Br)F

Origin of Product

United States

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